molecular formula C10H11N5S B14918512 2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine

2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine

Cat. No.: B14918512
M. Wt: 233.30 g/mol
InChI Key: AQSNBLANINFPFI-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine is a pyrimidine derivative featuring a sulfanyl (-S-) bridge connecting a pyridin-4-ylmethyl group to the 2-position of the pyrimidine ring, with amino (-NH₂) substituents at the 4- and 6-positions. This compound belongs to the thiopyrimidine class, known for diverse biological activities, including enzyme inhibition and antimicrobial properties . The pyridine ring in its structure may enhance solubility and intermolecular interactions, making it relevant for medicinal chemistry and drug discovery .

Properties

Molecular Formula

C10H11N5S

Molecular Weight

233.30 g/mol

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H11N5S/c11-8-5-9(12)15-10(14-8)16-6-7-1-3-13-4-2-7/h1-5H,6H2,(H4,11,12,14,15)

InChI Key

AQSNBLANINFPFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-2-((pyridin-4-ylmethyl)thio)-1,6-dihydropyrimidin-4-amine typically involves the condensation of pyridine derivatives with thiourea and other reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

6-Imino-2-((pyridin-4-ylmethyl)thio)-1,6-dihydropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under reflux conditions with appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Imino-2-((pyridin-4-ylmethyl)thio)-1,6-dihydropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Imino-2-((pyridin-4-ylmethyl)thio)-1,6-dihydropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between 2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine and its analogs:

Compound Name Substituents at Pyrimidine 2-Position Key Features Biological/Physicochemical Relevance Reference
This compound Pyridin-4-ylmethyl-S- Aromatic pyridine group enhances π-π stacking; amino groups enable hydrogen bonding. Potential kinase inhibitor (inferred from analogs) N/A
2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) Heptyl-S- Long aliphatic chain increases hydrophobicity. Antimicrobial applications (implied by thiopyrimidine class)
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine Methyl-S-; N4,N4-dimethylamino Methylthio and dimethylamino groups improve metabolic stability. Intermediate in nucleoside analog synthesis
5-Nitro-N4-[4-(phenyldiazenyl)phenyl]pyrimidine-4,6-diamine Nitro; phenyldiazenylphenyl-N4- Electron-withdrawing nitro and azo groups modulate electronic properties. Chromophore for optical materials
2-[2-[[2-Methyl-5-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]-propyl-amino]-1,3-thiazol-4-yl]pyrimidine-4,6-diamine Thiazole-piperazine-sulfonylphenyl-S- Complex heterocyclic system enhances target specificity. Kinase inhibitor (PDB ligand J6M)

Physicochemical Properties

  • Solubility : The pyridine ring improves aqueous solubility compared to purely aliphatic analogs (e.g., HPDA) .
  • Thermal Stability : Nitro and azo substituents in analogs like 5-nitro-N4-[4-(phenyldiazenyl)phenyl]pyrimidine-4,6-diamine reduce thermal stability due to electron-deficient aromatic systems .

Key Research Findings

  • Crystallographic Insights : The J6M ligand (PDB entry) demonstrates that bulky substituents at the pyrimidine 2-position (e.g., thiazole-piperazine) enable selective protein interactions .
  • SAR Studies: Methylthio and dimethylamino groups in N4,N4-dimethyl-2-(methylthio)pyrimidine-4,6-diamine enhance metabolic stability but reduce potency compared to amino-substituted analogs .

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